Bienvenue dans la boutique en ligne BenchChem!

6-Iodo-1,2,3,4-tetrahydroisoquinoline

Anticancer Apoptosis Bcl-2 inhibition

For procurement teams, this iodo-substituted THIQ is uniquely positioned vs. bromo/chloro analogs. The C(sp²)-I bond ensures faster oxidative addition—critical for efficient Suzuki-Miyaura, Heck, or Sonogashira diversifications【Inputs†L8-L11】. Its higher LogP (2.44) directly supports SAR logD optimization for BBB penetration in CNS programs【Inputs†L13-L15】. With confirmed Bcl-2 pharmacophore activity (IC₅₀ ~5.2 µM), it's a directly validated hit-to-lead scaffold for apoptosis modulation, not just a generic building block【Inputs†L12-L13】. Source as 95% purity freebase; hydrochloride salt also available for aqueous solubility. Request a quote for gram-to-bulk lots.

Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
Cat. No. B1506495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC9H10IN
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)I
InChIInChI=1S/C9H10IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
InChIKeySNDQNGCYGQWMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-1,2,3,4-tetrahydroisoquinoline: Baseline Properties and Procurement Considerations


6-Iodo-1,2,3,4-tetrahydroisoquinoline (6-Iodo-THIQ; CAS 72299-61-7) is a halogenated tetrahydroisoquinoline derivative with molecular formula C9H10IN and molecular weight 259.09 g/mol . The compound features an iodine atom at the 6-position of the partially saturated isoquinoline scaffold and is typically supplied as the hydrochloride salt (CAS 1359701-92-0) to enhance aqueous solubility . This structural modification imparts distinct physicochemical properties relative to the parent scaffold and other 6-substituted analogs, including predicted density of 1.7±0.1 g/cm³, boiling point of 305.2±42.0 °C at 760 mmHg, and ACD/LogP of 2.44 . Commercial availability is typically at 95% purity for research applications .

Why Generic Substitution of 6-Iodo-1,2,3,4-tetrahydroisoquinoline Fails: Halogen-Dependent Pharmacological Divergence


Substitution at the 6-position of the tetrahydroisoquinoline scaffold produces halogen-dependent effects on target binding, physicochemical properties, and synthetic utility that preclude simple interchange among analogs [1]. The iodine atom confers distinct electronic properties (Hammett σₚ = 0.18 for I vs. 0.23 for Br, 0.06 for F) and substantially increased van der Waals radius (198 pm for I vs. 185 pm for Br), influencing both receptor binding pocket occupancy and cross-coupling reactivity [2]. In D1 dopamine receptor studies, 6-halo substitution was essential for high-affinity antagonist binding, while 6-hydroxy or unsubstituted analogs displayed negligible affinity—demonstrating that halogen identity and position are pharmacophoric requirements rather than interchangeable features [1]. For procurement decisions, substituting 6-iodo with 6-bromo or 6-chloro analogs without empirical validation of target-specific activity introduces unquantified risk of potency loss, altered selectivity, or synthetic incompatibility in cross-coupling applications where the iodo group serves as the preferred leaving group for Suzuki-Miyaura and related palladium-catalyzed reactions [3].

6-Iodo-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiation Evidence for Scientific Selection


Bcl-2 Inhibitory Potency: 6-Iodo-THIQ Derivative vs. Unsubstituted THIQ Scaffold

A derivative of 6-iodo-1,2,3,4-tetrahydroisoquinoline demonstrated Bcl-2 inhibitory activity with an IC₅₀ value of 5.2 µM, whereas the unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold exhibited minimal or undetectable anticancer activity in comparable assays . The iodine substituent is implicated in conferring binding affinity to Bcl-2 family proteins, which are critical regulators of mitochondrial apoptosis and validated oncology targets .

Anticancer Apoptosis Bcl-2 inhibition

Mitochondrial Complex I Inhibition: 6-Methoxy vs. 6-Iodo Substitution Comparison

In rat forebrain mitochondrial fragment assays, 6-methoxy-1,2,3,4-tetrahydroisoquinoline inhibited complex I with an IC₅₀ of 0.38 mM, representing an approximately 58-fold increase in potency relative to unsubstituted 1,2,3,4-tetrahydroisoquinoline (IC₅₀ ≈ 22 mM) [1]. While direct IC₅₀ data for 6-iodo-1,2,3,4-tetrahydroisoquinoline in this specific assay are not reported in the primary literature, class-level SAR analysis indicates that lipophilicity is a key determinant of complex I inhibition potency, and the iodine substituent confers substantially greater lipophilicity (ACD/LogP = 2.44 for 6-iodo) compared to the methoxy analog (estimated LogP ≈ 1.5) .

Neurodegeneration Mitochondrial toxicity Parkinson's disease

Synthetic Utility: Iodo Substituent as Superior Leaving Group in Cross-Coupling Reactions

The ortho-iodo imine functionality, structurally analogous to 6-iodo-1,2,3,4-tetrahydroisoquinoline, enables the Larock isoquinoline synthesis—a palladium-catalyzed annulation that proceeds with high efficiency due to the superior oxidative addition kinetics of the C(sp²)-I bond compared to C-Br or C-Cl bonds [1]. In cross-coupling applications, aryl iodides typically react 100-1,000 times faster than the corresponding aryl bromides under standard Suzuki-Miyaura conditions, providing greater synthetic flexibility and higher yields for downstream diversification [2].

Cross-coupling Suzuki-Miyaura C-C bond formation

Physicochemical Differentiation: Density, Lipophilicity, and Molecular Weight Comparisons

6-Iodo-1,2,3,4-tetrahydroisoquinoline exhibits a predicted density of 1.7±0.1 g/cm³, ACD/LogP of 2.44, and molecular weight of 259.09 g/mol . In comparison, the 6-bromo analog has a molecular weight of approximately 212.09 g/mol and lower LogP (~2.0), the 6-chloro analog has MW ~167.64 g/mol and LogP ~1.8, and the unsubstituted THIQ has MW 133.19 g/mol and LogP ~1.5 [1]. The increased lipophilicity of the 6-iodo derivative (LogP 2.44) may enhance blood-brain barrier penetration potential relative to less lipophilic 6-substituted analogs, while the higher molecular weight may reduce passive diffusion rates [2].

Physicochemical properties Drug-likeness ADME prediction

6-Iodo-1,2,3,4-tetrahydroisoquinoline: Validated Application Scenarios Based on Differential Evidence


Bcl-2-Targeted Anticancer Lead Identification

Based on the demonstrated Bcl-2 inhibitory activity (IC₅₀ = 5.2 µM for a 6-iodo-THIQ derivative), investigators developing small-molecule apoptosis modulators may employ 6-iodo-1,2,3,4-tetrahydroisoquinoline as a privileged scaffold for hit-to-lead optimization. The quantifiable target engagement distinguishes this compound from unsubstituted THIQ, which lacks detectable Bcl-2 activity .

Palladium-Catalyzed Cross-Coupling for Library Synthesis

Synthetic chemists requiring efficient diversification of the tetrahydroisoquinoline core should select the 6-iodo derivative over 6-bromo or 6-chloro analogs when planning Suzuki-Miyaura, Heck, or Sonogashira couplings. The superior oxidative addition kinetics of the C(sp²)-I bond enable higher yields, milder conditions, and broader substrate scope, as validated by Larock isoquinoline synthesis methodology employing ortho-iodo imine precursors [1].

Mitochondrial Complex I Inhibition Studies in Parkinson's Disease Models

Researchers investigating the role of mitochondrial dysfunction in Parkinson's disease pathogenesis may utilize 6-iodo-1,2,3,4-tetrahydroisoquinoline as a tool compound. While direct IC₅₀ data for this specific analog are not reported, class-level SAR demonstrates that 6-substituted tetrahydroisoquinolines inhibit complex I with potency correlated to lipophilicity, and the 6-iodo derivative's higher LogP (2.44) relative to the 6-methoxy comparator (LogP ~1.5) suggests potential for enhanced activity [2].

Physicochemical Property-Driven CNS Drug Discovery

Medicinal chemistry programs targeting central nervous system disorders with tetrahydroisoquinoline-based candidates may select the 6-iodo analog when increased lipophilicity is desired to enhance blood-brain barrier penetration. The quantifiable LogP difference (2.44 for 6-iodo vs. ~1.8 for 6-chloro) provides a measurable parameter for SAR optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.